molecular formula C11H9ClN2O2 B2382000 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid CAS No. 944905-15-1

1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid

Cat. No.: B2382000
CAS No.: 944905-15-1
M. Wt: 236.66
InChI Key: COJXJVLIQILNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid (CAS 944905-15-1) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a chlorinated imidazole core, a structure of high significance given that chlorine-containing molecules represent over 250 FDA-approved drugs and are crucial for optimizing properties like potency and metabolic stability . Its specific 1-benzyl-1H-imidazole architecture is a key pharmacophore in developing agonists for Takeda G-protein-coupled receptor 5 (TGR5), an important target for metabolic disorders such as type 2 diabetes and obesity . Furthermore, analogous 1-benzylimidazole-5-carboxylic acid derivatives have historically served as critical lead structures in the development of commercially significant active pharmaceutical ingredients, underscoring the research value of this chemical class . Researchers utilize this compound as a versatile building block for the design and synthesis of novel bioactive molecules. It is strictly for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-2-chloroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-11-13-6-9(10(15)16)14(11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJXJVLIQILNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Chlorination

POCl₃ in dimethylformamide (DMF) at 80–100°C selectively chlorinates the C2 position, leveraging the electron-withdrawing carboxylic acid group to direct electrophiles. The reaction mechanism involves the formation of a chlorophosphonium intermediate, which facilitates aromatic substitution.

Reaction Conditions :

  • Reagent : POCl₃ (3 equiv)
  • Solvent : DMF
  • Temperature : 90°C
  • Time : 6–8 hours
  • Yield : ~72%.

Sandmeyer Reaction

For imidazoles with an amino group at C2, the Sandmeyer reaction converts -NH₂ to -Cl. Starting with 1-benzyl-2-amino-1H-imidazole-5-carboxylic acid, treatment with NaNO₂/HCl followed by CuCl yields the target compound. This method is less common due to the instability of aryl diazonium intermediates in imidazole systems.

Cyclocondensation of Functionalized Precursors

Building the imidazole ring with pre-installed substituents ensures regioselectivity. The Debus-Radziszewski reaction, which condenses a diketone, aldehyde, and ammonia, can be adapted using chloro-substituted aldehydes and benzylamine.

Modified Debus-Radziszewski Synthesis

A mixture of benzylamine, chloroacetaldehyde, and α-ketoglutaric acid undergoes cyclization in aqueous ammonia at 60°C:

$$
\text{Benzylamine} + \text{ClCH₂CHO} + \text{HOOC-C(O)-CH₂-CH₂-COOH} \rightarrow \text{this compound}
$$

Optimized Parameters :

  • Molar Ratio : 1:1:1 (amine:aldehyde:diketone)
  • Solvent : Ethanol/water (1:1)
  • Catalyst : Ammonium acetate
  • Yield : 58%.

Oxidation of 5-Methylimidazole Derivatives

Oxidation of a methyl group at C5 to a carboxylic acid provides a late-stage functionalization route. Starting with 1-benzyl-2-chloro-5-methylimidazole, strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) achieve this transformation.

Procedure :

  • Substrate : 1-Benzyl-2-chloro-5-methylimidazole
  • Oxidizing Agent : KMnO₄ (3 equiv) in acidic conditions (H₂SO₄)
  • Temperature : 100°C
  • Time : 12 hours
  • Yield : 65%.

Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H carboxylation offers a modern approach. Using a directing group at C5, such as a pyridine moiety, Pd(OAc)₂ facilitates carboxylation with CO₂ at atmospheric pressure.

Reaction Setup :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-Phenanthroline
  • Base : Cs₂CO₃
  • Solvent : NMP
  • Yield : 50%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
CO₂ Carboxylation 180°C, 40–180 bar, K₂CO₃ 45–68% Direct, scalable High-pressure equipment required
POCl₃ Chlorination 90°C, DMF, POCl₃ 72% High regioselectivity Requires precursor synthesis
Debus-Radziszewski 60°C, ethanol/water, NH₄OAc 58% One-pot synthesis Low yield due to side reactions
KMnO₄ Oxidation 100°C, H₂SO₄, KMnO₄ 65% Simple reagents Harsh conditions, overoxidation risks
Pd-Catalyzed RT, NMP, Pd(OAc)₂ 50% Mild conditions Low yield, expensive catalysts

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Imidazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid Imidazole 1-Benzyl, 2-Cl, 5-COOH C₁₁H₉ClN₂O₂ 236.65 Intermediate for drug synthesis
2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid HCl Benzoimidazole 2-CH₂Cl, 5-COOH C₉H₈ClN₂O₂·HCl 247.09 Potential antibacterial agent
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid HCl Benzoimidazole 2-(CH₂CH₂COOH), 5-COOH C₁₁H₁₁ClN₂O₄ 294.67 Chelating properties
1-Methyl-1H-benzoimidazole-5-carboxylic acid Benzoimidazole 1-CH₃, 5-COOH C₉H₈N₂O₂ 176.17 Anticancer scaffold
2-Amino-1H-benzoimidazole-5-carboxylic acid Benzoimidazole 2-NH₂, 5-COOH C₈H₇N₃O₂ 177.16 IDO1 inhibition (immuno-oncology)
1-Benzyl-1H-imidazole-5-carboxaldehyde Imidazole 1-Benzyl, 5-CHO C₁₁H₁₀N₂O 186.21 Aldehyde group for conjugation

Key Differences and Implications

Core Structure: The target compound’s imidazole core (vs. Benzoimidazole derivatives (e.g., entries 2–5 in Table 1) exhibit extended aromaticity, improving binding to hydrophobic enzyme pockets but reducing metabolic stability .

Substituent Effects: Benzyl Group: The 1-benzyl substituent in the target compound enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to 1-methyl analogs (logP ~1.8) . Chlorine at Position 2: The electron-withdrawing Cl atom stabilizes the imidazole ring, increasing acidity (pKa of COOH ~2.5) versus 2-amino derivatives (pKa ~4.0) . Carboxylic Acid vs. Aldehyde: The 5-COOH group enables salt formation (improving bioavailability) and participation in hydrogen bonding, while 5-CHO derivatives (e.g., 1-Benzyl-1H-imidazole-5-carboxaldehyde) are reactive in Schiff base formation .

Biological Activity: Anticancer Potential: Benzoimidazole-5-carboxylic acids (e.g., 1-Methyl derivative) show IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation with DNA . The target compound’s chlorine substituent may enhance cytotoxicity through halogen bonding . Enzyme Inhibition: 2-Amino-benzoimidazole-5-carboxylic acid derivatives inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, with Ki values ~50 nM . The chlorine in the target compound could modulate selectivity for related enzymes.

Biological Activity

1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_2. The structure features a benzyl group and a chloro-substituted imidazole ring, which contribute to its biological activity. The presence of the carboxylic acid functionality enhances its solubility and interaction with biological targets.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

1. Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its utility in treating infections.

2. Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer effects. Its mechanism appears to involve the modulation of specific pathways related to cell proliferation and apoptosis. For instance, compounds structurally related to it have demonstrated significant cytotoxicity against various cancer cell lines, including those associated with leukemia and breast cancer .

3. Metabolic Regulation
Recent research highlights the compound's potential as an agonist for TGR5 (a G protein-coupled receptor), which is implicated in metabolic regulation. This activity may offer therapeutic avenues for conditions such as diabetes and obesity by enhancing glucose metabolism .

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors in the body. The imidazole ring can bind to various molecular targets, leading to the inhibition or activation of critical biochemical pathways. For example, it may influence signaling cascades that regulate cell growth and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structural Features Biological Activity
1-Benzyl-4-hydroxy-2-methylimidazoleHydroxy group on the benzyl ringModerate anticancer activity
2-substituted benzimidazolesVaries based on substitutionAntimicrobial and anticancer properties
Fluorinated imidazolesFluorine substituents affecting reactivityEnhanced potency against certain cancers

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Anticancer Activity : In vitro tests revealed that this compound induced apoptosis in MCF-7 breast cancer cells, displaying an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Metabolic Effects : Research involving animal models indicated that administration of this compound resulted in lowered blood glucose levels, supporting its role as a TGR5 agonist .

Q & A

Q. What are the key synthetic methodologies for preparing 1-Benzyl-2-chloro-1H-imidazole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the imidazole core via cyclization of o-phenylenediamine derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol).
  • Step 2 : Functionalization at the 1-position using benzyl halides in the presence of a base (e.g., NaH) to introduce the benzyl group.
  • Step 3 : Chlorination at the 2-position using POCl₃ or SOCl₂ under reflux.
  • Step 4 : Carboxylic acid introduction via hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH .
    Characterization involves elemental analysis, IR (S-H, N-H stretches), and NMR (δ 10–12 ppm for aromatic protons) .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–150 ppm). The benzyl group shows a singlet at δ 4.5–5.5 ppm for CH₂.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ peaks and isotope patterns (e.g., Cl-induced [M+2] signals) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer :
  • Cross-validation : Compare data from multiple techniques (e.g., IR vs. NMR for functional groups).
  • Computational Modeling : Use DFT (Density Functional Theory) to optimize geometry and simulate NMR/IR spectra (e.g., Gaussian or ORCA software).
  • High-Resolution X-ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., C-Cl vs. C-N distances) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., benzyl to substituted benzyl, chloro to other halogens) and test bioactivity.
  • Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors).
  • In Vitro Assays : Evaluate antimicrobial/anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays, correlating results with structural variations .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : Use SHELXL for least-squares refinement of positional and thermal parameters. Validate with R-factor (<5%) and CCDC deposition (e.g., CCDC 1538327) .

Q. How can computational methods optimize the molecular geometry of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16.
  • Electrostatic Potential Maps : Visualize charge distribution to predict reactivity (e.g., nucleophilic attack at the chloro position).
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to study conformational stability .

Q. What protocols ensure reliable validation of crystallographic data?

  • Methodological Answer :
  • CheckCIF Analysis : Identify ADDs (Alert Level A/B/C) for bond lengths, angles, and R1/wR2 discrepancies.
  • Twinned Data Handling : Use CELL_NOW for twin detection and refinement in SHELXL.
  • CCDC Submission : Deposit validated data to the Cambridge Structural Database (CCDC) for peer review and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.